molecular formula C13H16O3 B1325798 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid CAS No. 89080-36-4

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid

Cat. No.: B1325798
CAS No.: 89080-36-4
M. Wt: 220.26 g/mol
InChI Key: OMQTWJNRKGJMAG-UHFFFAOYSA-N
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Description

Nomenclature and Classification

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid belongs to the systematic nomenclature classification of substituted benzenebutanoic acids, specifically categorized as a gamma-oxo aromatic carboxylic acid. The International Union of Pure and Applied Chemistry name for this compound is 4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid, which precisely describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems refer to this compound as benzenebutanoic acid, 2,4,5-trimethyl-gamma-oxo-, highlighting the relationship between the aromatic ring substitution pattern and the aliphatic chain containing both ketone and carboxylic acid functionalities. The compound is classified within the broader category of aryl-4-oxobutanoic acids, a structural class that encompasses various aromatic substituted derivatives of the basic oxobutyric acid framework.

The systematic classification places this compound within multiple chemical families simultaneously, including aromatic ketones, carboxylic acids, and substituted benzene derivatives. The presence of three methyl substituents on the benzene ring at positions 2, 4, and 5 creates a specific electronic environment that influences both the chemical reactivity and physical properties of the molecule. This substitution pattern is particularly notable because it creates a sterically hindered aromatic system that can affect reaction selectivity and product formation in synthetic applications. The molecular architecture represents a convergence of aliphatic and aromatic chemistry, with the butanoic acid chain providing hydrophilic character while the trimethylphenyl group contributes hydrophobic properties.

Historical Context and Discovery

The development of this compound synthesis is intrinsically linked to the broader history of Friedel-Crafts acylation reactions, which were first developed by Charles Friedel and James Crafts in 1877. These foundational reactions provided the synthetic methodology necessary for creating aromatic ketones through the reaction of aromatic compounds with acylating agents in the presence of Lewis acid catalysts. The specific application of Friedel-Crafts methodology to dibasic acid anhydrides, particularly succinic anhydride, emerged as a significant synthetic tool for producing aromatic oxobutanoic acids. Historical development of these reactions demonstrated that aliphatic dibasic anhydrides could react with aromatic compounds to form aroyl fatty acids with the aroyl group positioned at the terminal carbon of the aliphatic chain.

The synthetic approach to compounds like this compound evolved from early investigations into the reactivity of substituted aromatic compounds with cyclic anhydrides under Lewis acid catalysis. Research demonstrated that the electronic effects of methyl substituents on the aromatic ring could significantly influence both the regioselectivity and efficiency of the acylation reaction. The development of reliable synthetic methods for this compound class represented an important advancement in organic synthesis, particularly for pharmaceutical and materials applications where precise structural control is essential. The historical progression from basic Friedel-Crafts methodology to the specific synthesis of highly substituted aromatic oxobutanoic acids illustrates the evolution of synthetic organic chemistry toward increasingly sophisticated target molecules.

Significance in Organic Chemistry

This compound demonstrates significant importance in organic chemistry through its dual functionality as both an aromatic ketone and a carboxylic acid, enabling diverse chemical transformations and synthetic applications. The compound serves as a valuable intermediate in pharmaceutical chemistry, where the combination of aromatic and aliphatic functional groups provides opportunities for further derivatization and biological activity optimization. The presence of multiple methyl substituents on the aromatic ring creates unique steric and electronic environments that can influence molecular recognition processes and binding affinity in biological systems. Research applications have highlighted the compound's utility in materials science, where its structural features can contribute to polymer backbone design and cross-linking chemistry.

The synthetic accessibility of this compound through established Friedel-Crafts methodology makes it an important teaching example in organic chemistry education, demonstrating fundamental concepts of electrophilic aromatic substitution and functional group reactivity. The molecular structure provides an excellent case study for understanding how substitution patterns affect chemical reactivity, particularly in terms of electronic effects and steric hindrance considerations. The compound's ability to undergo various chemical transformations, including reduction of the ketone functionality, esterification of the carboxylic acid group, and further substitution reactions, makes it a versatile synthetic building block. Advanced research has explored its potential as a precursor for more complex molecular architectures, including cyclic compounds and heterocyclic systems where the butanoic acid chain can participate in ring-forming reactions.

Identification Parameters and Registry Information

The comprehensive identification of this compound relies on multiple standardized registry systems and analytical parameters that ensure accurate chemical identification and database searchability. The compound's primary identification number in the Chemical Abstracts Service registry is 89080-36-4, which serves as the definitive identifier for this specific molecular structure. Additional registry information includes the Molecular Design Limited number MFCD09801797 and the DSSTox Substance ID DTXSID00645490, providing cross-referencing capabilities across different chemical databases. The PubChem Compound Identifier number 24727182 facilitates access to comprehensive chemical and biological data through the National Center for Biotechnology Information database system.

Parameter Value Registry System
Chemical Abstracts Service Number 89080-36-4 Chemical Abstracts Service
Molecular Design Limited Number MFCD09801797 Molecular Design Limited
PubChem Compound Identifier 24727182 National Center for Biotechnology Information
DSSTox Substance Identifier DTXSID00645490 Distributed Structure-Searchable Toxicity Database
Molecular Formula C₁₃H₁₆O₃ International Union of Pure and Applied Chemistry
Molecular Weight 220.26 g/mol International Union of Pure and Applied Chemistry

The molecular characterization includes the empirical formula C₁₃H₁₆O₃ with a molecular weight of 220.26 grams per mole, providing essential information for stoichiometric calculations and analytical method development. The International Chemical Identifier string InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) provides a standardized representation of the molecular structure that enables computational analysis and database searching. The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C offers a concise text-based description of the molecular connectivity that facilitates computational chemistry applications. These identification parameters collectively ensure accurate communication of chemical structure information across different scientific disciplines and regulatory frameworks, supporting both research applications and commercial development activities.

Properties

IUPAC Name

4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQTWJNRKGJMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645490
Record name 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89080-36-4
Record name 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a Claisen condensation reaction in the presence of a base such as sodium ethoxide.

    Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

    Reduction: Formation of 4-(2,4,5-Trimethylphenyl)-4-hydroxybutyric acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of various derivatives that can be exploited in pharmaceutical and industrial applications. The compound can undergo several types of reactions:

  • Oxidation : This process can convert the compound into corresponding carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction : The ketone group can be reduced to an alcohol with sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution : The phenyl ring can participate in substitution reactions using reagents such as bromine or nitric acid.

Biological Research Applications

Potential Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : In vitro studies have demonstrated its inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antimicrobial drug development.
  • Antioxidant Properties : Studies utilizing DPPH and ABTS assays revealed significant radical scavenging activity, indicating its potential as an antioxidant.
  • Anti-inflammatory Effects : In vivo models have shown that administration of this compound can reduce inflammation induced by carrageenan, suggesting its utility in treating inflammatory conditions .

Medicinal Chemistry Applications

Drug Development Potential
The unique structural features of this compound make it a candidate for drug development. Its derivatives have been studied for their therapeutic effects on various conditions:

  • Immunological Disorders : Some derivatives are being explored for their immunosuppressive effects and potential use in treating autoimmune diseases.
  • Anti-inflammatory Treatments : Patents have been filed for the use of 4-oxobutanoic acid derivatives in treating inflammation and related pathologies .

Case Studies

Study FocusFindings
Antioxidant StudySignificant radical scavenging activity compared to standard antioxidants.
Anti-inflammatoryReduced paw edema in carrageenan-induced inflammation models, indicating anti-inflammatory potential.
Antimicrobial EvaluationInhibition of Staphylococcus aureus and Escherichia coli, supporting antimicrobial drug development.

Detailed Case Study Insights

  • Antioxidant Capacity : A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that this compound exhibited significant radical scavenging activity compared to established antioxidants.
  • Anti-inflammatory Research : In an experimental model involving carrageenan-induced inflammation in rats, the administration of this compound resulted in a statistically significant reduction in paw edema compared to controls.
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, emphasizing substituent variations and their implications:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications
4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid 2,4,5-trimethylphenyl Not provided C₁₃H₁₆O₃ (inferred) High lipophilicity; potential pharmaceutical intermediate (inferred)
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid 2,4,6-trimethylphenyl 15880-01-0 C₁₃H₁₆O₃ Marketed chemical; used in regional markets (Europe, Asia) for unspecified applications
Fenbufen (4-(4-Biphenylyl)-4-oxobutyric acid) 4-biphenylyl 36330-85-5 C₁₆H₁₄O₃ Anti-inflammatory drug; inhibits cyclooxygenase (COX) enzymes
4-(2,3-Dichlorophenyl)-4-oxobutyric acid 2,3-dichlorophenyl 32003-41-1 C₁₀H₈Cl₂O₃ Intermediate in organometallic synthesis; higher acidity due to electron-withdrawing Cl groups
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid 3,4-dimethoxyphenyl; 2,2-dimethyl 862578-42-5 C₁₄H₁₈O₅ Enhanced solubility in polar solvents due to methoxy groups
Key Observations:
  • Substituent Position: The 2,4,5-trimethylphenyl group in the target compound differs from the 2,4,6-isomer in steric hindrance and electronic effects.
  • Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase lipophilicity and may reduce reactivity compared to electron-withdrawing substituents like chlorine or methoxy groups. For example, Fenbufen’s biphenyl group enhances aromatic stacking interactions, critical for its biological activity .

Physicochemical Properties

  • Solubility : Methyl and chloro substituents reduce water solubility. For instance, Fenbufen’s logP (2.89) reflects moderate lipophilicity, whereas dichlorophenyl derivatives exhibit even lower solubility due to halogenation .
  • Acidity : The β-keto acid moiety (pKa ~3–4) is more acidic than simple carboxylic acids, with electron-withdrawing groups further lowering pKa values .

Biological Activity

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid (CAS No. 89080-36-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a phenyl ring substituted with three methyl groups and a ketone functional group attached to a butyric acid moiety. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid moiety can engage in hydrogen bonding, influencing enzyme activity and receptor binding.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : The compound has been studied for its potential to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionModulation of enzyme activity

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant radical scavenging activity compared to standard antioxidants.
  • Anti-inflammatory Research : In an in vivo model of inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antimicrobial drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves a Friedel-Crafts acylation or esterification of 2,4,5-trimethylbenzene derivatives. For example, 4-oxobutyric acid derivatives are often synthesized via esterification of the corresponding aryl ketone with ethanol or methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at reflux conditions . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side reactions like over-oxidation. Purity is enhanced via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methyl groups (δ 2.1–2.4 ppm for aryl-CH₃) and the ketone (δ ~200–210 ppm in ¹³C). The carboxylic acid proton appears as a broad peak at δ 10–12 ppm .
  • IR : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch) .
  • MS : Molecular ion peak [M+H]⁺ should match the molecular weight (C₁₃H₁₆O₃: 220.27 g/mol). Fragmentation patterns confirm the phenyl and oxobutyric acid moieties .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

  • Methodology :

  • Solubility : Poor in water due to hydrophobic trimethylphenyl and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
  • logP : Predicted logP ~2.5 (via computational tools like ChemAxon), indicating moderate lipophilicity. This affects membrane permeability in biological studies .

Advanced Research Questions

Q. How do the methyl substituents on the phenyl ring impact the compound’s reactivity and interaction with biological targets?

  • Methodology : The 2,4,5-trimethyl groups enhance steric hindrance, reducing electrophilic substitution reactivity. However, they increase lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450). Comparative studies with analogs (e.g., 4-fluorophenyl or methoxy-substituted derivatives) show methyl groups stabilize π-π interactions in protein-ligand docking .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be addressed?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid improves peak resolution. For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 220 → 177) enhances sensitivity .

Q. How can conflicting data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled across different assay systems?

  • Methodology :

  • Dose-Response Analysis : Test across a wider concentration range (nM to mM) to identify therapeutic windows.
  • Assay Conditions : Vary pH, serum concentration, or incubation time to mimic physiological environments.
  • Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to differentiate pathways affected in antimicrobial vs. cytotoxic responses .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can reproducibility issues be mitigated?

  • Methodology :

  • Parameter Standardization : Strictly control anhydrous conditions for acid-catalyzed reactions to prevent hydrolysis .
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., over-esterified derivatives) and adjust reaction stoichiometry .
  • Collaborative Validation : Cross-validate protocols with independent labs using identical starting materials .

Methodological Tables

Analytical Technique Key Parameters Application Reference
Reverse-Phase HPLCColumn: C18; Mobile Phase: MeCN/H₂O + 0.1% FAQuantification in biological matrices
LC-MS/MSMRM Transition: m/z 220 → 177Trace analysis and metabolite identification
¹H NMRSolvent: DMSO-d6; δ 2.1–2.4 (aryl-CH₃)Structural confirmation

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